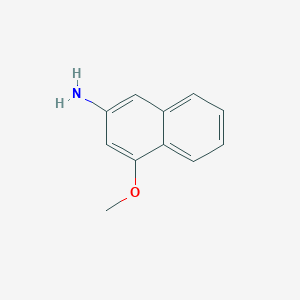

4-Methoxy-2-naphthylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKZPTYRENGBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182018 | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light pink powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2764-95-6 | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2764-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-naphthylamine from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Methoxy-2-naphthylamine, a key intermediate in pharmaceutical and chemical research, starting from the readily available precursor, 2-naphthol. This document details established reaction methodologies, presents quantitative data in a structured format, and illustrates the synthetic workflows and reaction mechanisms through detailed diagrams.

Introduction

The synthesis of substituted naphthylamines is of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This compound serves as a crucial building block for the development of novel therapeutic agents. The synthesis from 2-naphthol is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. This guide outlines the most plausible synthetic routes, focusing on a sequence of methylation, functional group introduction at the 4-position, and subsequent conversion to the target amine.

Proposed Synthetic Pathways

The synthesis of this compound from 2-naphthol is not a direct, one-step conversion. The most viable pathways involve the initial methylation of 2-naphthol to form 2-methoxynaphthalene, followed by the introduction of a nitrogen-containing functionality at the 4-position. Two primary strategies are considered:

-

Route A: Nitration of 2-methoxynaphthalene followed by reduction. This route is challenged by the regioselectivity of the nitration step.

-

Route B: Functionalization at the 4-position via electrophilic substitution (e.g., Friedel-Crafts acylation) followed by a rearrangement reaction to introduce the amine group.

-

Route C: An alternative approach starting with a pre-functionalized naphthol, such as 4-nitro-2-naphthol, followed by methylation.

This guide will focus on a combination of established reactions that favor the desired substitution pattern. The overall proposed workflow is depicted below.

An In-depth Technical Guide to 4-Methoxy-2-naphthylamine (CAS: 2764-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-naphthylamine, with the Chemical Abstracts Service (CAS) number 2764-95-6, is an aromatic amine derivative of naphthalene. This compound and its derivatives have garnered interest in various scientific fields, particularly as intermediates in the synthesis of dyes and as fluorescent probes in biological assays. Its structural features, comprising a naphthalene core with methoxy and amine substitutions, impart specific chemical and photophysical properties that are of value in research and development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical data, and applications, with a focus on its utility in experimental settings.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pinkish powder.[1] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [2][3][4] |

| Molecular Weight | 173.21 g/mol | [2][3][4] |

| Melting Point | 57.5-58.5 °C | |

| Boiling Point | 352.9 °C at 760 mmHg | |

| Appearance | White to pinkish powder | [1] |

| Solubility | Soluble in ethanol and dimethyl sulfoxide. |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. One common strategy involves the reduction of a nitro-substituted naphthalene precursor.

Synthetic Pathway Overview

A plausible and frequently employed synthetic route is the reduction of 4-methoxy-2-nitronaphthalene. This precursor can be synthesized from commercially available starting materials. The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved using various reducing agents.

digraph "Synthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial"];

Start [label="4-Methoxy-2-nitronaphthalene"];

Reagent [label="Reducing Agent\n(e.g., SnCl2/HCl, H2/Pd-C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Product [label="this compound"];

Start -> Product [label="Reduction"];

Reagent -> Start [style=invis];

}

Caption: Workflow of the DPP-IV fluorometric assay.

Experimental Protocol: Fluorometric Assay for DPP-IV Activity

[1]

Materials:

-

Serum or purified DPP-IV sample

-

Glycyl-L-proline-4-methoxy-2-naphthylamide (substrate)

-

Tris buffer (50 mmol/L, pH 8.3)

-

Citrate buffer (100 mmol/L, pH 4.0) to stop the reaction

-

Fluorometer (Excitation/Emission wavelengths suitable for this compound)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing the Tris buffer and the substrate solution.

-

Add the serum or enzyme sample to the reaction mixture to initiate the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 37 °C) for a defined period.

-

Stop the reaction by adding the citrate buffer.

-

Measure the fluorescence of the released this compound.

-

The enzyme activity is calculated based on the amount of fluorescent product formed per unit of time.

Safety and Handling

This compound is classified as harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects. [2]Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a versatile chemical compound with established applications as a synthetic intermediate and emerging utility as a fluorescent reporter in enzyme assays. Its synthesis is achievable through standard organic transformations, and its characterization relies on conventional analytical methods. For researchers in drug development, the application of its derivatives in fluorometric assays, such as for DPP-IV, highlights its potential in high-throughput screening and mechanistic studies. As with all chemical reagents, proper safety protocols must be strictly followed during its handling and use.

References

An In-depth Technical Guide to 4-Methoxy-2-naphthylamine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Methoxy-2-naphthylamine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's key characteristics, provides adapted experimental protocols for its synthesis and purification, and explores its application in biochemical assays, particularly in the context of neprilysin activity. Furthermore, it includes predicted spectral data and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

This compound, a derivative of 2-naphthylamine, is an aromatic amine with significant utility in various scientific fields. Its structural features, including the methoxy and amino functional groups on the naphthalene core, impart specific chemical reactivity and physical properties that make it a valuable intermediate in the synthesis of dyes, pigments, and pharmaceutical compounds. Moreover, its fluorescent properties upon enzymatic cleavage of specific substrates have led to its use as a reporter molecule in biochemical assays. This guide aims to consolidate the available information on this compound to support its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | White to pinkish or light pink powder | [1] |

| Melting Point | 57.5-58.5 °C | [3] |

| Boiling Point | 352.9 ± 15.0 °C (Predicted) | [3] |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.06 ± 0.10 (Predicted) | [3] |

| Storage Temperature | -20°C | [4][5] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 2764-95-6 | [1][2] |

| IUPAC Name | 4-methoxynaphthalen-2-amine | [1] |

| InChI | 1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | [4] |

| InChIKey | SFKZPTYRENGBTJ-UHFFFAOYSA-N | |

| SMILES | COc1cc(N)cc2ccccc12 | [5] |

| Synonyms | 4-Methoxy-beta-naphthylamine, 4-Methoxynaphthalen-2-amine | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (Adapted from the Bucherer Reaction)

Objective: To synthesize this compound from 4-methoxy-2-naphthol.

Materials:

-

4-methoxy-2-naphthol

-

Ammonia solution (aqueous, concentrated)

-

Sodium bisulfite

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel (autoclave or sealed pressure vessel)

-

Heating and stirring apparatus

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 4-methoxy-2-naphthol, a saturated aqueous solution of sodium bisulfite, and concentrated aqueous ammonia. The molar ratio of the reactants should be optimized, but a typical starting point is a 1:2:4 molar ratio of naphthol:bisulfite:ammonia.

-

Reaction Conditions: Seal the vessel and heat the mixture to 150-180°C with constant stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC). The reaction time can vary from several hours to a day.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker.

-

Isolation of the Product: Acidify the mixture with hydrochloric acid to precipitate the naphthylamine as its hydrochloride salt. Filter the precipitate and wash it with cold water.

-

Liberation of the Free Amine: Suspend the hydrochloride salt in water and add a solution of sodium hydroxide until the mixture is basic. This will convert the salt to the free amine.

-

Extraction: Extract the aqueous suspension with an organic solvent like diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)

-

Heating and stirring apparatus

-

Filtration apparatus (Buchner funnel)

-

Ice bath

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

3.2.2. Column Chromatography

Objective: To purify crude this compound by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (or other suitable stationary phase)

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Pack a chromatography column with silica gel slurried in the initial eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Spectral Properties (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

Table 3: Predicted Spectral Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons (naphthalene ring): Multiple signals in the range of δ 7.0-8.0 ppm. Methoxy protons (-OCH₃): A singlet around δ 3.9-4.0 ppm. Amine protons (-NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | Aromatic carbons: Multiple signals in the range of δ 100-160 ppm. Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm. |

| IR (Infrared) | N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹. C-H stretching (aromatic): Bands above 3000 cm⁻¹. C-H stretching (methyl): Bands just below 3000 cm⁻¹. C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹. C-O stretching (ether): A strong band in the region of 1230-1270 cm⁻¹. |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 173. Common fragmentation patterns may include the loss of a methyl radical (-CH₃) to give a fragment at m/z = 158, or loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 142. |

Biological Relevance and Experimental Applications

This compound serves as a key component in fluorogenic substrates used to measure the activity of certain enzymes. A notable application is in assays for neprilysin (NEP), also known as neutral endopeptidase.

Role in Neprilysin Activity Assays

Neprilysin is a zinc-dependent metalloprotease that degrades a number of signaling peptides. Its activity is implicated in various physiological and pathological processes, including cardiovascular regulation and Alzheimer's disease.[1][11]

In a typical fluorometric assay, a synthetic peptide substrate, such as Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide, is used.[12] This substrate is non-fluorescent. In the presence of active neprilysin, the enzyme cleaves the amide bond, releasing this compound. The free amine is fluorescent, and the increase in fluorescence intensity over time is directly proportional to the neprilysin activity.

Neprilysin Signaling Pathway

Neprilysin plays a role in various signaling pathways by modulating the levels of key peptide messengers. For instance, by degrading amyloid-beta peptides, it is considered to have a protective role in Alzheimer's disease. In cancer biology, neprilysin can act as a tumor suppressor by degrading mitogenic growth factors and interacting with key signaling proteins like those in the PI3K/AKT pathway.[1][2]

Caption: Simplified overview of Neprilysin's role in signaling.

Experimental Workflow: Neprilysin Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro neprilysin inhibition assay using a fluorogenic substrate that releases this compound.

Caption: General workflow for a neprilysin inhibition assay.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed and is suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with important applications in synthetic chemistry and as a tool in biochemical research. This technical guide has provided a consolidated resource on its physical and chemical properties, proposed methods for its synthesis and purification, and highlighted its role in the study of neprilysin activity. The provided diagrams offer a visual representation of its biological context and experimental application. It is hoped that this guide will serve as a valuable reference for scientists and researchers, facilitating further exploration and utilization of this compound in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. content.abcam.com [content.abcam.com]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

An In-depth Technical Guide to 4-Methoxy-2-naphthylamine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Methoxy-2-naphthylamine. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO | [1][2][3][4] |

| Molecular Weight | 173.21 g/mol | [2][3][4] |

| CAS Number | 2764-95-6 | [2][3][4] |

| Appearance | White to pinkish solid powder | [3] |

| Melting Point | 57.5-58.5 °C | |

| Boiling Point | 352.9 ± 15.0 °C (Predicted) | |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.06 ± 0.10 (Predicted) | |

| Purity | ≥98% | [2] |

| Storage Temperature | -20°C | [2] |

| SMILES String | COc1cc(N)cc2ccccc12 | [2] |

| InChI Key | SFKZPTYRENGBTJ-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound consists of a naphthalene core substituted with a methoxy group at the 4-position and an amine group at the 2-position.

Experimental Protocols

Synthesis of this compound via the Bucherer Reaction

The primary method for the synthesis of this compound is the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[1]

Materials and Reagents:

-

4-Methoxy-2-naphthol

-

Ammonia (aqueous solution)

-

Sodium bisulfite

-

Water

-

Reaction vessel (autoclave or sealed pressure vessel)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a suitable pressure vessel, a mixture of 4-Methoxy-2-naphthol, an aqueous solution of ammonia, and sodium bisulfite is prepared.

-

Heating: The vessel is sealed and heated to a temperature typically in the range of 150-200°C with constant stirring. The reaction is allowed to proceed for several hours.

-

Cooling and Isolation: After the reaction is complete, the vessel is cooled to room temperature. The solid product is then isolated by filtration.

-

Purification: The crude this compound is purified by washing with water to remove any remaining inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The workflow for this synthesis is illustrated in the diagram below.

Biological and Chemical Significance

This compound serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly noted for its application in the production of azo dyes, where its chemical structure contributes to the color and stability of the final products. In the pharmaceutical and agrochemical industries, it is utilized as a building block for more complex molecules.[1]

While it is a precursor for compounds that may target specific biological pathways, there is limited direct evidence in the reviewed literature of this compound itself being a key component in signaling pathways. Its primary role documented is that of a synthetic intermediate. Research has also explored its use as a reagent in analytical chemistry, for instance, in the fluorometric assay for dipeptidyl peptidase IV.[2]

References

4-Methoxy-2-naphthylamine: A Technical Safety and Handling Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

This technical guide provides comprehensive safety information and handling precautions for 4-Methoxy-2-naphthylamine (CAS No: 2764-95-6). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes data from safety data sheets and peer-reviewed literature to offer a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound is a solid, light pink powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [1][2][3] |

| Molecular Weight | 173.21 g/mol | [1][2][3] |

| Melting Point | 57.5-58.5 °C | [2] |

| Boiling Point (Predicted) | 352.9 ± 15.0 °C | [2] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.06 ± 0.10 | [2] |

| Storage Temperature | -20°C | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Carcinogenicity | 1A | H350: May cause cancer |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Hazard Pictograms:

-

Health Hazard (GHS08)

-

Harmful (GHS07)

-

Environmental Hazard (GHS09)

Toxicological Information and Mechanistic Insights

While specific toxicological studies on this compound are limited, its structural similarity to the well-characterized human carcinogen 2-naphthylamine warrants significant caution.[5] The carcinogenicity of 2-naphthylamine is attributed to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations and cancer, particularly of the urinary bladder.[6][7][8]

Metabolic Activation Pathway of Naphthylamines

The metabolic activation of naphthylamines is a multi-step process primarily occurring in the liver. The key initial step is N-hydroxylation catalyzed by cytochrome P450 enzymes. The resulting N-hydroxylamine can then undergo further transformations, including conjugation reactions. These metabolites can be transported to the bladder, where under acidic conditions, they can form reactive species that bind to DNA.

Caption: Metabolic activation of naphthylamines leading to DNA adduct formation.

Experimental Evidence for Carcinogenicity of 2-Naphthylamine

Numerous studies have established the carcinogenicity of 2-naphthylamine. Epidemiological studies of workers in the dye and rubber industries have shown a clear link between exposure to 2-naphthylamine and an increased risk of urinary bladder cancer.[6][8]

Experimental animal studies have corroborated these findings. For instance, oral administration of 2-naphthylamine to dogs has been shown to induce bladder cancer. While specific protocols vary, a representative study design is outlined below.

Experimental Protocol: Carcinogenicity Study in Dogs

-

Test System: Beagle dogs.

-

Administration Route: Oral, in capsules.

-

Dose: Varied dose groups, for example, 6 to 50 mg/kg body weight.

-

Frequency: Daily.

-

Duration: Several years.

-

Observations: Regular monitoring for clinical signs of toxicity. Periodic urine analysis for hematuria and cytological changes. Histopathological examination of the bladder and other organs at the end of the study or upon euthanasia.

-

Endpoint: Incidence and severity of bladder tumors.

Safe Handling and Personal Protective Equipment (PPE)

Given the carcinogenic potential, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a designated area, preferably in a certified chemical fume hood.

-

Ensure adequate ventilation to minimize the concentration of dust in the air.

-

Use of a closed system is recommended for transfers and reactions.[9][10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as necessary to prevent skin contact.[3][9]

-

Respiratory Protection: If the use of a fume hood is not feasible or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[3][9]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: A logical workflow for the safe handling of this compound.

First Aid and Emergency Procedures

In case of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is -20°C.[2][3] Store locked up.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][9] Do not allow the chemical to enter drains.[11]

Conclusion

This compound is a hazardous chemical with suspected carcinogenic properties based on its structural similarity to 2-naphthylamine. Researchers and other professionals must handle this compound with extreme care, adhering to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. A thorough understanding of the potential hazards and the implementation of safe handling practices are essential to minimize the risk of exposure and ensure a safe working environment.

References

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Spectroscopic Profile of 4-Methoxy-2-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 4-Methoxy-2-naphthylamine (CAS No: 2764-95-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical characterizations. This guide is intended to serve as a foundational resource for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the chemical structure and known spectroscopic behaviors of similar functional groups and aromatic systems.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methoxy group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | 7.8 - 7.9 | d | 8.0 - 9.0 |

| H3 | 6.9 - 7.0 | s | - |

| H5 | 7.9 - 8.0 | d | 8.0 - 9.0 |

| H6 | 7.2 - 7.3 | t | 7.0 - 8.0 |

| H7 | 7.4 - 7.5 | t | 7.0 - 8.0 |

| H8 | 7.7 - 7.8 | d | 8.0 - 9.0 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCH₃ | 3.9 - 4.0 | s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the this compound molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 125 - 127 |

| C2 | 140 - 142 |

| C3 | 105 - 107 |

| C4 | 155 - 157 |

| C4a | 128 - 130 |

| C5 | 123 - 125 |

| C6 | 126 - 128 |

| C7 | 127 - 129 |

| C8 | 122 - 124 |

| C8a | 133 - 135 |

| -OCH₃ | 55 - 57 |

Predicted IR Spectroscopy Data

The infrared spectrum of this compound is expected to show characteristic absorption bands for its amine, methoxy, and naphthalene functional groups.[1][2]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Out-of-plane C-H Bending | 690 - 900 | Strong |

Predicted Mass Spectrometry Data

For mass spectrometry, the molecular ion peak and characteristic fragmentation patterns can be predicted. The molecular weight of this compound (C₁₁H₁₁NO) is 173.21 g/mol .[3]

| m/z | Predicted Fragment | Interpretation |

| 173 | [M]⁺ | Molecular Ion |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 130 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 103 | [C₈H₇]⁺ | Naphthalene fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear.

-

Instrument Setup : Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to the sample.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI) :

-

Introduce a small amount of the solid sample into the ion source via a direct insertion probe or by using a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization :

-

Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Methoxy-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 4-Methoxy-2-naphthylamine, along with detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require high-quality this compound for their work.

Introduction to this compound

This compound (also known as 4-methoxy-β-naphthylamine) is an aromatic amine with the chemical formula C₁₁H₁₁NO. It serves as a crucial intermediate in the synthesis of various dyes and pigments and is explored for its potential in drug development, particularly in targeting specific biological pathways.[1] Its utility in analytical chemistry as a reagent for detection and quantification has also been noted.[1] Given its diverse applications, the availability of high-purity this compound is critical for reliable and reproducible research outcomes.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound. The purity of the compound is a key consideration for research and development purposes. Below is a summary of some commercial suppliers and their specifications for this compound. Researchers are advised to request a certificate of analysis (CoA) for lot-specific purity data.

| Supplier | Catalog Number (Example) | Purity Specification | Analytical Method |

| Sigma-Aldrich | M9894 | ≥98% | Not specified on product page |

| Chem-Impex | 05287 | ≥99% | HPLC |

| Santa Cruz Biotechnology | sc-239073 | Not specified on product page | Not specified on product page |

| ChemicalBook | CB5303105 | 99% | Not specified on product page |

| Shaanxi Dideu Medichem Co. Ltd. | Not specified | 99% | Not specified on product page |

Synthesis and Purification Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methoxylation of 2-naphthol followed by nitration and subsequent reduction. The following is a representative protocol.

Step 1: Synthesis of 2-Methoxy-naphthalene from 2-Naphthol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in a suitable solvent such as methanol.

-

Add a base, for example, sodium hydroxide, to the solution to form the sodium salt of 2-naphthol.

-

Add dimethyl sulfate dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent like diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude 2-methoxynaphthalene.

Step 2: Nitration of 2-Methoxynaphthalene

-

Dissolve the crude 2-methoxynaphthalene in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, such as nitric acid, dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

-

Pour the reaction mixture into ice water to precipitate the nitro product.

-

Filter the precipitate, wash with water until neutral, and dry to obtain 4-methoxy-2-nitronaphthalene.

Step 3: Reduction of 4-Methoxy-2-nitronaphthalene to this compound

-

In a round-bottom flask, suspend the 4-methoxy-2-nitronaphthalene in a suitable solvent such as ethanol.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the mixture to reflux until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the amine.

-

Extract the product with an organic solvent, wash the organic layer with water, and dry over a drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like this compound.[2][3][4]

-

Solvent Selection : Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, toluene, hexane) at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]

-

Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[2][3]

-

Hot Filtration (Optional) : If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal.

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature. The desired compound will crystallize out of the solution. Further cooling in an ice bath can maximize the yield of crystals.[2][3]

-

Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for this compound.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile and water, with 0.1% formic acid added to both phases to improve peak shape. A typical gradient could start at 30% acetonitrile and increase to 95% over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).

-

Sample Preparation : Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

-

Instrumentation : A standard GC-MS system with an electron ionization (EI) source.

-

GC Column : A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature : 250 °C.

-

Oven Temperature Program : Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Transfer Line Temperature : 280 °C.

-

Ion Source Temperature : 230 °C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Data Analysis : Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percent normalization.

Application in Research: Neprilysin Activity Assay

This compound is a component of fluorogenic substrates used in assays to measure the activity of enzymes like neprilysin (NEP).[5] Neprilysin is a zinc-dependent metalloprotease that degrades several signaling peptides.[6] The assay workflow involves the enzymatic cleavage of a substrate, leading to the release of a fluorescent molecule derived from this compound.

In this workflow, a fluorogenic substrate containing a this compound (MNA) moiety is incubated with the neprilysin enzyme. The enzyme cleaves the substrate, releasing the fluorescent this compound. The increase in fluorescence over time is measured and is directly proportional to the neprilysin activity.

Signaling Pathway Involvement

Neprilysin plays a significant role in various physiological processes by degrading a number of signaling peptides, thereby terminating their signals.[6] These substrates include natriuretic peptides, bradykinin, substance P, and amyloid-β peptides.[7][8] By serving as a component of a substrate in neprilysin assays, this compound is indirectly involved in the study of these pathways.

This diagram illustrates how neprilysin, located on the cell surface, degrades various bioactive peptides in the extracellular space. This degradation terminates their signaling functions, which are implicated in processes such as blood pressure regulation (natriuretic peptides), inflammation (bradykinin, substance P), and Alzheimer's disease (amyloid-β). The use of this compound-based substrates allows for the quantification of neprilysin's activity in these pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. Neprilysin - Wikipedia [en.wikipedia.org]

- 7. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Research Applications of 4-Methoxy-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-naphthylamine, a derivative of the known carcinogen 2-naphthylamine, has carved a niche in biochemical research primarily as a fluorogenic leaving group in enzyme substrates. Its utility stems from the significant increase in fluorescence upon its cleavage from a quenching substrate molecule by a specific enzyme. This property has been historically exploited for the sensitive detection and quantification of various peptidase activities. This technical guide provides an in-depth overview of the historical applications of this compound in research, with a focus on enzyme assays, including detailed experimental protocols and quantitative data. While its parent compound, 2-naphthylamine, is a regulated carcinogen, this guide will also touch upon the historical context of research into the toxicology of naphthylamine derivatives, emphasizing the importance of appropriate safety measures when handling related compounds.

Core Application: Fluorogenic Substrate in Enzyme Assays

The principal historical research application of this compound is in the design of fluorogenic substrates for the measurement of peptidase activity. In these assays, an amino acid or peptide is covalently linked to the amino group of this compound. This linkage effectively quenches the fluorescence of the naphthylamine moiety. Upon enzymatic cleavage of the peptide bond, this compound is released, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the enzyme activity.

Key Enzymes Studied Using this compound Substrates:

-

Dipeptidyl Peptidase IV (DPP-IV): A serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.

-

Cathepsins (B, H, K, and L): A group of lysosomal proteases involved in various physiological and pathological processes.

-

Dipeptidyl Peptidase II (DPP-II): A serine protease that cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is either proline or alanine.

-

Neprilysin: A zinc-dependent metalloprotease that degrades a number of small secreted peptides.

Quantitative Data Summary

The following tables summarize key quantitative data from historical research applications of this compound-based substrates in various enzyme assays.

| Enzyme | Substrate | Optimal pH | Excitation (nm) | Emission (nm) | Reference(s) |

| Dipeptidyl Peptidase IV (DPP-IV) | Glycyl-L-proline-4-methoxy-2-naphthylamide | 8.3 | 340 | 425 | [1][2][3] |

| Dipeptidyl Peptidase II (DPP-II) | Lys-Ala-4-methoxy-2-naphthylamide | 5.5 | 335 | 410 | |

| Cathepsin B | Z-Arg-Arg-4-methoxy-2-naphthylamide | 6.0 | 355 | 460 | |

| Cathepsin H | Arg-4-methoxy-2-naphthylamide | 6.8 | 355 | 460 | |

| Cathepsin K | Z-Phe-Arg-4-methoxy-2-naphthylamide | 6.0 | 355 | 460 | |

| Cathepsin L | Z-Phe-Arg-4-methoxy-2-naphthylamide | 5.5 | 355 | 460 | |

| Neprilysin | Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine | 7.4 | 345 | 412 |

Table 1: Summary of Enzyme Assay Parameters. This table provides a comparative overview of the conditions used for various enzyme assays employing this compound-based substrates.

| Enzyme | Sample Type | Reported Activity (Mean ± SD) or Range | Reference(s) |

| Dipeptidyl Peptidase IV (DPP-IV) | Human Serum | 58 ± 16 µmol/min/L | [1][2][3] |

| Cathepsins B, H, K, L | Cell Lysates | Varies depending on cell type and experimental conditions | [4][5][6] |

Table 2: Reported Enzyme Activities. This table presents examples of enzyme activities measured using this compound-based substrates in biological samples.

Experimental Protocols

Fluorometric Assay of Dipeptidyl Peptidase IV (DPP-IV) in Serum

This protocol is based on the method described by Scharpé et al. (1988).[1][3]

Materials:

-

Substrate Stock Solution: Glycyl-L-proline-4-methoxy-2-naphthylamide (20 mmol/L) dissolved in dimethyl sulfoxide (DMSO).

-

Assay Buffer: 50 mmol/L Tris-HCl, pH 8.3.

-

Stopping Reagent: 100 mmol/L Citrate buffer, pH 4.0.

-

Serum Sample: Human serum.

-

Fluorometer: Capable of excitation at 340 nm and emission at 425 nm.

Procedure:

-

Pre-warm the assay buffer and serum sample to 37°C.

-

In a reaction tube, mix 20 µL of serum with 100 µL of assay buffer.

-

Initiate the reaction by adding 10 µL of the substrate stock solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1 mL of the stopping reagent.

-

Measure the fluorescence of the released this compound at Ex/Em = 340/425 nm.

-

A standard curve of this compound should be prepared to convert fluorescence units to molar concentrations.

Microplate Assay for Cathepsin Activities in Viable Cells

This protocol is a generalized procedure based on the methods for detecting cathepsin activities in live cells.[4][5][6]

Materials:

-

Cell Culture: Adherently growing cells in a 96-well microplate.

-

Cathepsin Substrates: Peptidic derivatives of 4-methoxy-β-naphthylamine (e.g., Z-Arg-Arg-MNA for Cathepsin B) dissolved in DMSO.

-

5-Nitrosalicylaldehyde (NSA): Coupling reagent to trap the released 4-methoxy-β-naphthylamine intracellularly.

-

Assay Buffer: Appropriate cell culture medium or buffer.

-

Partially Selective Inhibitors: To differentiate between cathepsin activities (optional).

-

Fluorescence Microplate Reader: Capable of bottom reading with appropriate filter sets.

Procedure:

-

Culture cells to the desired confluency in a 96-well plate.

-

Prepare the assay medium containing the specific cathepsin substrate and NSA.

-

If using inhibitors for selectivity, prepare parallel wells with the assay medium containing the respective inhibitors.

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the assay medium (with or without inhibitors) to the wells.

-

Incubate the plate at 37°C in a cell culture incubator.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader.

-

The activity of a specific cathepsin can be calculated by subtracting the fluorescence in the presence of a selective inhibitor from the total fluorescence.

Visualizations

Caption: Workflow of a typical fluorometric enzyme assay using a this compound (4-MNA) substrate.

Caption: Principle of achieving selectivity in cathepsin assays using partially selective substrates and inhibitors.

Historical Context and Safety Considerations

The historical use of this compound in research is intrinsically linked to the broader investigation of aromatic amines. Its parent compound, 2-naphthylamine, is a well-established human bladder carcinogen, a fact that was discovered through epidemiological studies of workers in the dye industry.[6][7][8] Research into the carcinogenicity of 2-naphthylamine and its metabolites has been extensive.[7] This historical context underscores the critical importance of handling any derivative of 2-naphthylamine, including this compound, with extreme caution.

While this compound itself is not as extensively studied for its carcinogenicity as its parent compound, the potential for metabolic activation to reactive intermediates cannot be disregarded. Therefore, all laboratory work with this compound should be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound has played a significant historical role in the advancement of enzyme kinetics and cellular biochemistry. Its application as a fluorogenic substrate has enabled sensitive and continuous monitoring of various peptidase activities, contributing to a deeper understanding of their roles in health and disease. While its use necessitates stringent safety precautions due to its relationship with a known carcinogen, the methodologies developed around this compound have provided a valuable framework for the design of modern fluorogenic assays. This guide has provided a comprehensive overview of its historical applications, offering researchers and scientists a valuable resource for understanding the foundations of these important biochemical techniques.

References

- 1. Assay of dipeptidyl peptidase IV in serum by fluorometry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Microplate assay for cathepsin detection in viable cells using derivatives of 4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Potential Research Areas for 4-Methoxy-2-naphthylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising potential of 4-methoxy-2-naphthylamine derivatives as a scaffold for novel therapeutic agents. The naphthalene core, a bicyclic aromatic hydrocarbon, is a well-established pharmacophore found in numerous bioactive compounds. The strategic incorporation of a methoxy and an amine group at the 4- and 2-positions, respectively, offers a unique template for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This document provides an in-depth analysis of potential research avenues, focusing on anticancer and antimicrobial applications, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Potential Therapeutic Applications

Derivatives of the naphthalene scaffold have demonstrated a wide array of biological activities. For the this compound core, the most promising areas for further research and development are in oncology and infectious diseases.

Anticancer Activity

Naphthalene derivatives have shown significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. While specific data on this compound derivatives are emerging, the broader class of naphthoquinones and naphthylamine analogs provides compelling evidence of their potential. For instance, certain naphthoquinone derivatives induce cytotoxicity through mechanisms like redox cycling, DNA strand breakage, and the generation of reactive oxygen species (ROS).[1]

Table 1: Cytotoxic Activity of Naphthalene and Naphthoquinone Derivatives Against Various Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene–Enamide Hybrid | 4-methoxybenzene in 3,4,5-trimethoxyenamide moiety | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [2] |

| Naphthoquinone | Thiazole 1,4-naphthoquinone derivative | Not Specified | 0.6 | [1] |

| Naphthoquinone | Furan-containing 4-thiazolidinone derivative | Not Specified | 0.6 | [1] |

| Naphthoquinone | 2-chloroethylthio substituted derivative | HeLa (Cervical Cancer) | 5.3 | [1] |

| Naphthoquinone | 2-chloroethylthio substituted derivative | DU145 (Prostate Cancer) | 6.8 | [1] |

| 1,3,4-Oxadiazole-naphthalene hybrid | Compound 5 in study | MCF-7 (Breast Cancer) | 8.4-10.4 | [3] |

| 1,3,4-Oxadiazole-naphthalene hybrid | Compound 5 in study | HepG-2 (Hepatocellular Carcinoma) | 8.4-10.4 | [3] |

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Naphthylamine and its derivatives have been shown to possess both antibacterial and antifungal properties. The incorporation of heterocyclic moieties, such as thiazolidinone, has been a successful strategy to enhance the antimicrobial potency of the naphthylamine scaffold.

Table 2: Antimicrobial Activity of Naphthylamine and Naphthalene Derivatives

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazolidinone-Naphthylamine | Nitronaphthylamine substituent | S. aureus, B. subtilis | Similar to aminopenicillins | [4] |

| Thiazolidinone-Naphthylamine | Nitronaphthylamine substituent | K. pneumoniae, E. coli | 500-1000 | [4] |

| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | [5] |

| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 | [5] |

| 1-Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | P. notatum, P. funiculosum | 400 | [5] |

| 2-Methoxy-1,4-naphthoquinone | - | Antibiotic-resistant H. pylori | 0.156–0.625 | [6] |

Signaling Pathways and Mechanisms of Action

A key area of investigation for novel drug candidates is the elucidation of their mechanism of action at the molecular level. For naphthalene-based compounds, a prominent mechanism in cancer cells is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).

ROS-Mediated Apoptosis

Elevated levels of ROS can trigger a cascade of events leading to programmed cell death. A novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), has been shown to induce apoptosis in gastric cancer cells through ROS-mediated regulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7]

The diagram below illustrates the proposed signaling cascade initiated by a this compound derivative, leading to apoptosis.

Caption: ROS-mediated apoptosis signaling pathway induced by a naphthylamine derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis of N-Aryl-4-methoxy-2-naphthylamine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. This protocol describes the synthesis of an N-aryl derivative from 2-bromo-4-methoxynaphthalene.

Materials:

-

2-bromo-4-methoxynaphthalene

-

Aryl amine (e.g., aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-methoxynaphthalene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Add cesium carbonate (1.4 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add the aryl amine (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-methoxy-2-naphthylamine derivative.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing using Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well in the dilution series.

-

Prepare a standardized inoculum of the microorganism.

-

Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Experimental and Logical Workflow

The development of novel therapeutic agents from a this compound scaffold follows a logical progression from chemical synthesis to biological evaluation. The workflow diagram below outlines this process.

Caption: A typical workflow for the discovery and development of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The existing literature on related naphthalene derivatives provides a strong rationale for pursuing this chemical space. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a battery of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying key structural motifs that enhance potency and selectivity. Furthermore, in-depth mechanistic studies, including the investigation of their effects on various cellular signaling pathways, will be essential for the rational design of the next generation of therapeutics based on this versatile scaffold.

References

- 1. Activation of apoptosis signalling pathways by reactive oxygen species [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 6. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 7. jebms.org [jebms.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Methoxy-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings. This extended conjugated system is responsible for their vibrant colors.[1] Azo dyes constitute a significant portion of commercially available dyes, with wide-ranging applications in the textile, printing, and food industries. In the realms of research and drug development, azo compounds are valuable as pH indicators, biological stains, and scaffolds for bioactive molecules.[1][2]

The synthesis of azo dyes is a well-established and versatile two-step process:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (usually from sodium nitrite) in a cold, acidic solution.[1][3]

-

Azo Coupling: The resulting, often unstable, diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol or another aromatic amine, to form the final azo dye.[1][3]

This document provides detailed application notes and representative protocols for the synthesis of azo dyes using 4-Methoxy-2-naphthylamine as the diazo component. While specific literature examples for this particular starting material are scarce, the following protocols are based on established chemical principles for structurally similar aromatic amines.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of azo dyes derived from this compound.

| Starting Material | Coupling Component | Wavelength of Max. Absorption (λmax) | Expected Yield |

| This compound | 2-Naphthol | ~480-520 nm | 85-95% |

| This compound | Phenol | ~400-450 nm | 80-90% |

| This compound | N,N-Dimethylaniline | ~450-490 nm | 88-96% |

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and gloves, must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts in their solid, dry state can be explosive and should always be handled as a cold aqueous solution.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt from this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, suspend 1.73 g (0.01 mol) of this compound in 20 mL of distilled water.

-

While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the this compound salt. Maintain the temperature between 0-5°C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes.

-